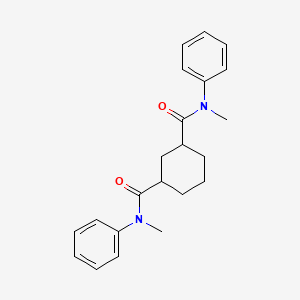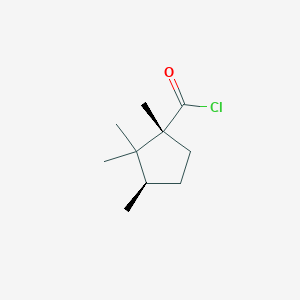![molecular formula C14H31NO2Si B14182922 N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide CAS No. 917470-39-4](/img/structure/B14182922.png)
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to an octanamide backbone. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for alcohols and amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide typically involves the reaction of tert-butyl(dimethyl)silyl chloride with octanamide in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl chloride acts as a silylating agent, forming the desired product through nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Tetra-n-butylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of desilylated products or other substituted derivatives.
Applications De Recherche Scientifique
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide involves the formation of a stable silyl ether linkage, which protects sensitive functional groups from unwanted reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing nucleophilic attack on the protected site. This stability is crucial for multi-step synthetic processes, where selective deprotection can be achieved under mild conditions using fluoride ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): A common silylating agent used for protecting alcohols and amines.
tert-Butyldimethylsilanol: A related compound used in similar applications but with different reactivity.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Another silyl-protected compound used in organic synthesis.
Uniqueness
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide stands out due to its specific application in protecting amides, which is less common compared to alcohols and amines. Its stability and ease of deprotection make it a valuable tool in complex synthetic routes, particularly in the pharmaceutical industry .
Propriétés
Numéro CAS |
917470-39-4 |
|---|---|
Formule moléculaire |
C14H31NO2Si |
Poids moléculaire |
273.49 g/mol |
Nom IUPAC |
N-[tert-butyl(dimethyl)silyl]oxyoctanamide |
InChI |
InChI=1S/C14H31NO2Si/c1-7-8-9-10-11-12-13(16)15-17-18(5,6)14(2,3)4/h7-12H2,1-6H3,(H,15,16) |
Clé InChI |
RTIILXDDHRXWNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)

![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)

![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)

